Vinblastine's primary application lies in its antitumor properties. It disrupts cell division by binding to tubulin, a crucial component of the cellular cytoskeleton. This binding prevents the formation of the mitotic spindle, a structure essential for cell division, leading to cell death in rapidly dividing cancer cells []. Vinblastine is used in various cancer treatment regimens, including Hodgkin's lymphoma, acute lymphoblastic leukemia, and different types of solid tumors.
Researchers extensively investigate the mechanisms underlying Vinblastine's antitumor activity. Studies explore how it interacts with tubulin and disrupts cell division pathways. This knowledge helps scientists develop new therapeutic strategies and identify potential drug targets for cancer treatment [].
Due to its complex structure and limited water solubility, Vinblastine delivery can be challenging. Research focuses on developing novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and therapeutic efficacy while minimizing side effects [].
Recent research explores the potential immunomodulatory effects of Vinblastine. Studies suggest that it can influence the behavior of immune cells within the tumor microenvironment, potentially enhancing anti-tumor immune responses []. This opens up new avenues for exploring Vinblastine's potential in combination therapies with immunotherapeutic drugs.
Scientists are actively investigating the development of Vinblastine derivatives with improved potency, reduced side effects, and potentially broader therapeutic applications. These efforts involve modifying the Vinblastine structure to enhance its binding affinity to tubulin or overcome drug resistance mechanisms in cancer cells [].
Vinblastine is a vinca alkaloid, a naturally occurring compound isolated from the periwinkle plant (Catharanthus roseus) []. Its discovery in 1959 revolutionized cancer treatment, offering a novel approach to target rapidly dividing cells [].
Vinblastine possesses a complex bisindole alkaloid structure with two subunits: vindoline and catharanthine linked by a methoxycarbonyl bridge []. The key feature is the presence of a vincamine moiety within the catharanthine unit, which is crucial for its biological activity [].
The complete synthesis of vinblastine is a complex multi-step process not typically performed commercially due to the availability of natural sources []. However, research on semisynthetic methods from vindoline precursors is ongoing. Vinblastine readily undergoes hydrolysis in acidic or basic environments, leading to degradation products [].
Vinblastine is a white to off-white crystalline powder with a bitter taste. It exhibits poor solubility in water but dissolves well in organic solvents like dimethylformamide and ethanol []. Specific data for melting point and boiling point is not readily available due to its decomposition at high temperatures.
Vinblastine disrupts cell division by interfering with microtubule assembly. Microtubules are essential for forming the mitotic spindle, a structure necessary for chromosome separation during cell division []. Vinblastine binds to tubulin dimers, preventing their polymerization and halting cell division in the metaphase stage, ultimately leading to cell death [].
The isolation of vinblastine traces its origins to the mid-20th century, when researchers at the University of Western Ontario investigated the hypoglycemic properties of Catharanthus roseus (Madagascar periwinkle). In 1958, Robert Noble and Charles Beer observed that extracts from this plant induced severe leukopenia in rabbits, a finding that diverged from initial diabetes-focused studies. This unexpected discovery catalyzed efforts to isolate the bioactive compound responsible for suppressing white blood cell proliferation.
Early isolation methods relied on labor-intensive solvent partitioning. For example, Svoboda’s 1960 protocol used tartaric acid extraction followed by benzene partitioning, achieving yields of 0.001–0.003% dry weight. Modern techniques, such as negative-pressure cavitation extraction (NPCE), have improved efficiency:
Method | Solvent System | Yield (mg/g DW) |
---|---|---|
Maceration (1960s) | Benzene/acid | 0.05–0.10 |
Ultrasonic (2000s) | 80% ethanol | 0.578 (vindoline) |
NPCE (2010s) | 80% ethanol | 0.126 (vinblastine) |
The structural elucidation of vinblastine in 1965 revealed a complex bisindole architecture comprising vindoline and catharanthine moieties, linked via a C16’S, C14’R stereocenter. This stereochemical complexity initially hindered large-scale synthesis, necessitating reliance on plant-derived sources.
Vinblastine’s clinical approval in 1965 marked a paradigm shift in oncology, particularly for Hodgkin’s lymphoma and testicular cancer. Its antimitotic activity arises from binding to β-tubulin at the Vinca domain, suppressing microtubule dynamics by:
Cancer Type | Combination Regimen | Targeted Process |
---|---|---|
Hodgkin’s lymphoma | ABVD protocol | Mitotic spindle assembly |
Testicular cancer | PVB protocol | Chromosome segregation |
Non-small cell lung | With cisplatin | Microtubule-mediated cell motility |
Recent advances in biosynthesis have addressed supply challenges. Heterologous production in Nicotiana benthamiana achieved 2.7 mg/g frozen tissue of strictosidine-derived precursors, enabling scalable synthesis of catharanthine and tabersonine. Furthermore, synthetic efforts by Kuehne and Boger established enantioselective routes with 22% overall yield, surpassing plant extraction efficiency.
Vinblastine's molecular structure consists of two distinct alkaloid subunits: vindoline and catharanthine, which are biosynthetically coupled to form the complete dimeric structure [4] [13]. The vindoline moiety constitutes the upper portion of the molecule and contains an indoline chromophore with a complex pentacyclic ring system [5] [13]. This subunit features a characteristic acetoxy group at the C-4 position and a methoxycarbonyl group at C-16, contributing significantly to the molecule's overall polarity and biological activity [5] [23].
The catharanthine moiety forms the lower portion of vinblastine and contains an indole chromophore with its own distinct ring architecture [13] [20] [21]. Catharanthine exhibits a molecular formula of C₂₁H₂₄N₂O₂ with a molecular weight of 336.435 daltons, featuring three of four defined stereocenters that critically influence the overall three-dimensional structure of vinblastine [20] [21]. The biosynthetic coupling of these two alkaloids occurs through a complex oxidative process involving peroxidase and reductase enzymes, resulting in the formation of a carbon-carbon bond that links the two subunits [4] [13] [25].
The molecular architecture demonstrates remarkable structural diversity within a single molecule, as vindoline contributes polar functional groups including the acetoxy and methoxycarbonyl substituents, while catharanthine provides the foundational indole framework [13] [23]. The spatial arrangement of these moieties creates a T-shaped three-dimensional conformation that is critical for biological activity, with the vindoline subunit extending toward the solvent interface and the catharanthine subunit buried deeper within binding pockets [5] [31].
Property | Vindoline Moiety | Catharanthine Moiety | Source Citation |
---|---|---|---|
Molecular Formula | C₂₅H₃₄N₂O₇ | C₂₁H₂₄N₂O₂ | [13] [20] |
Chromophore Type | Indoline | Indole | [9] [11] |
Key Functional Groups | Acetoxy, methoxycarbonyl | Methoxycarbonyl | [5] [23] |
Stereogenic Centers | Multiple defined | 3 of 4 defined | [2] [20] |
The stereochemical complexity of vinblastine encompasses nine of ten defined stereocenters, making it one of the most stereochemically dense natural products known [2]. Critical stereogenic centers include C-14′, C-16′, and C-20′ within the catharanthine moiety, where the natural configurations are R, S, and S respectively [9] [11]. The C-16′ center represents the most critical stereochemical feature, as inversion from the natural S configuration to R results in complete loss of biological activity [9] [11]. Similarly, conversion of C-14′ from R to S leads to total activity loss, demonstrating the absolute requirement for precise stereochemical arrangements [9] [11].
Conformational dynamics studies using nuclear Overhauser effect difference spectroscopy have revealed that vinblastine adopts a specific three-dimensional conformation in solution [30]. The catharanthine portion exhibits a severely flattened piperidine ring conformation with the nitrogen lone pair and ethyl group positioned pseudo-equatorially [30]. The nine-membered ring within the catharanthine subunit adopts a preferred conformation that maintains optimal spatial relationships with the vindoline moiety [30].
The spatial relationship between the two alkaloid subunits has been established through multiple nuclear Overhauser effect connectivities, particularly between the indole nitrogen-hydrogen of catharanthine and the aromatic 14-hydrogen of vindoline [30]. The C-17′–C-18′–C-15–C-16 dihedral angle measures between 140-170 degrees, defining the relative orientation of the two subunits and contributing to the overall T-shaped molecular geometry [30].
Circular dichroism studies have demonstrated that the stereochemical arrangement creates characteristic exciton coupling between the indoline and indole chromophores [9] [10] [11]. The bisignate circular dichroism curves observed at approximately 210 and 220-230 nanometers result directly from this chromophore interaction and serve as diagnostic indicators of absolute stereochemistry [9] [11]. When Cotton effects at these wavelengths are negative and positive respectively, the C-16′ configuration is confirmed as S, representing the physiologically active form [11].
Stereogenic Center | Configuration | Activity Impact | Source Citation |
---|---|---|---|
C-14′ (Catharanthine) | R | Complete loss if inverted | [9] [11] |
C-16′ (Catharanthine) | S (natural/active) | Complete loss if inverted | [9] [11] |
C-20′ (Catharanthine) | S | Critical for tubulin interaction | [9] [11] |
Total Defined Centers | 9 of 10 defined | All contribute to activity | [2] |
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of vinblastine, with complete proton and carbon-13 assignments established through extensive two-dimensional correlation studies [6] [16] [30]. Proton nuclear magnetic resonance spectra exhibit complex splitting patterns characteristic of the molecule's intricate ring systems and multiple stereocenters [6] [30]. The complete assignments represent the first published comprehensive nuclear magnetic resonance characterization of vinblastine and vindoline, enabling detailed conformational analysis through nuclear Overhauser effect measurements [30].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the diverse carbon environments within the dimeric structure [6] [16]. The technique enables differentiation between the vindoline and catharanthine carbons, with characteristic resonances for the acetoxy carbonyl, methoxycarbonyl groups, and aromatic carbons of both indole and indoline systems [6] [16]. Advanced computational methods now enable accurate prediction of carbon-13 chemical shifts with deviations typically less than 1.6 parts per million, facilitating structural confirmation and analogue identification [17].
Nitrogen-15 nuclear magnetic resonance provides critical information about nitrogen environments and basicity relationships within the molecule [6]. The technique reveals details about nitrogen lone pair orientation and spatial relationships that correlate with biological activity, though these correlations prove more complex than initially anticipated [5] [6].
Mass spectrometry characterization employs electrospray ionization and high-resolution techniques to provide exact mass determination and fragmentation pattern analysis [6] [7] [19]. The protonated molecular ion appears at mass-to-charge ratio 811, with characteristic fragmentation pathways that depend on the complexing cation [19]. Tandem mass spectrometry studies reveal distinct fragmentation patterns when vinblastine complexes with different metal ions, providing insights into gas-phase structural relationships [19].
Circular dichroism spectroscopy serves as the definitive method for absolute stereochemical determination in vinblastine and related alkaloids [9] [10] [11]. The technique exploits exciton coupling between the indoline and indole chromophores to generate characteristic bisignate Cotton effects [9] [11]. Molecular orbital calculations confirm that the observed circular dichroism curves result from electronic transitions within the coupled chromophore system [9] [10].
Physicochemical Property | Value | Measurement Conditions | Source Citation |
---|---|---|---|
Molecular Weight | 810.97-811.0 g/mol | Various methods | [1] [2] [3] |
Melting Point | 211-216°C | Crystalline form | [3] [12] |
Optical Rotation | -32° | c = 0.88 in methanol | [3] [12] |
UV Maximum | 214, 259 nm | Ethanol solution | [3] |
UV Maximum | 268, 295 nm | Aqueous solution | [27] |
pKa Values | 5.4, 7.4 | 25°C | [3] [12] |
Water Solubility | Practically insoluble | Room temperature | [3] [12] |
Density | 1.1325 g/cm³ | Estimated | [12] [14] |
The biosynthesis of vinblastine in Catharanthus roseus represents one of the most complex plant alkaloid pathways characterized to date, requiring a coordinated series of enzymatic transformations that convert simple precursors into structurally sophisticated monoterpene indole alkaloids. This intricate process has garnered significant scientific interest due to the pharmaceutical importance of vinblastine as an anticancer agent and the challenges associated with understanding and engineering such complex biosynthetic networks [1] [2].
The enzymatic pathways leading to vinblastine precursor alkaloids involve a carefully orchestrated sequence of transformations beginning with the central intermediate strictosidine. The conversion of strictosidine to the immediate precursors of vinblastine, catharanthine and vindoline, requires multiple specialized enzymes that exhibit remarkable substrate specificity and catalytic precision [3] [2].
The pathway initiation occurs through the action of strictosidine glucosidase, which hydrolyzes strictosidine to form the highly reactive strictosidine aglycone. This aglycone intermediate possesses significant chemical instability and can readily form cross-links with cellular components, necessitating rapid downstream processing [4]. Geissoschizine synthase subsequently catalyzes the reduction of strictosidine aglycone using nicotinamide adenine dinucleotide phosphate as a cofactor, producing geissoschizine while simultaneously reducing the reactivity of the intermediate [4].
The pathway continues through geissoschizine oxidase, which performs the oxidation of geissoschizine to generate a pathway intermediate that serves as the substrate for the downstream reductases Redox1 and Redox2. These enzymes work in tandem to produce stemmadenine, with Redox1 catalyzing the initial reduction and Redox2 completing the formation of the stemmadenine scaffold [1] [4]. The instability of the intermediate generated by Redox1 requires tight coupling with Redox2 to prevent decomposition and ensure efficient pathway flux [1].
Stemmadenine acetyltransferase represents a critical protection step in the pathway, converting stemmadenine to stemmadenine acetate using acetyl coenzyme A as the acetyl donor. This acetylation serves multiple functions: it stabilizes the molecule against spontaneous deformylation, provides a leaving group for subsequent transformations, and enables the specific recognition by downstream enzymes [3]. The acetyl group functions as a protecting group, similar to its role in noscapine biosynthesis in opium poppy [3].
Enzyme | Function | Cofactor Requirements | Product Stability |
---|---|---|---|
Strictosidine glucosidase | Hydrolysis of strictosidine | None | Highly unstable aglycone |
Geissoschizine synthase | Reduction of aglycone | NADPH | Stable geissoschizine |
Geissoschizine oxidase | Oxidation reaction | NADP+ | Intermediate stability |
Redox1 | First reduction step | NADPH | Highly unstable |
Redox2 | Second reduction step | NADPH | Stable stemmadenine |
Stemmadenine acetyltransferase | Acetylation protection | Acetyl-CoA | Protected acetate form |
The isomerization of stemmadenine acetate represents one of the most chemically challenging transformations in vinblastine biosynthesis, requiring two specialized oxidoreductases that work in sequential fashion to achieve a net isomerization through an oxidation-reduction cascade [3] [2]. This transformation was among the last steps to be elucidated in the vinblastine pathway and represents a biochemical tour de force in terms of enzyme specificity and mechanism.
Precondylocarpine acetate synthase functions as the first enzyme in this isomerization cascade, catalyzing the oxidation of stemmadenine acetate to precondylocarpine acetate [5] [6]. This enzyme belongs to the berberine bridge enzyme family and requires flavin adenine dinucleotide as a cofactor along with molecular oxygen [5]. The reaction proceeds through the formation of a carbon-carbon double bond, generating precondylocarpine acetate along with hydrogen peroxide as a byproduct [5] [6]. The enzyme demonstrates remarkable substrate specificity, recognizing the unique structural features of stemmadenine acetate while excluding other related alkaloids.
The structural characterization of precondylocarpine acetate synthase has revealed important insights into its catalytic mechanism. The enzyme contains a flavin adenine dinucleotide binding domain that facilitates electron transfer during the oxidation reaction [5]. The active site architecture is specifically adapted to accommodate the complex polycyclic structure of stemmadenine acetate, ensuring precise positioning for the oxidation reaction. Expression studies have demonstrated that this enzyme is particularly challenging to produce in bacterial systems, necessitating expression in eukaryotic hosts such as Nicotiana benthamiana, Pichia pastoris, or insect cells to achieve functional protein [3].
Dihydroprecondylocarpine acetate synthase completes the isomerization process by catalyzing the reduction of precondylocarpine acetate to dihydroprecondylocarpine acetate [7] [8]. This enzyme belongs to the medium-chain alcohol dehydrogenase family but exhibits highly atypical catalytic behavior compared to canonical members of this enzyme class [7]. Rather than performing the typical 1,2-reduction of aldehydes, dihydroprecondylocarpine acetate synthase catalyzes a 1,4-reduction of an alpha,beta-unsaturated iminium moiety [7].
The crystal structure of dihydroprecondylocarpine acetate synthase has provided crucial insights into how the alcohol dehydrogenase active site has been modified to perform this non-canonical reduction [7]. Comparison with other plant-derived alcohol dehydrogenases reveals that the 1,4-iminium reduction does not require the presence of a catalytic zinc ion or a proton relay system, in contrast to typical 1,2-aldehyde reducing alcohol dehydrogenases [7]. This structural adaptation represents an evolutionary innovation that expands the catalytic repertoire of the alcohol dehydrogenase enzyme family.
The product of dihydroprecondylocarpine acetate synthase action, dihydroprecondylocarpine acetate, is highly unstable and undergoes spontaneous deacetylation to form dehydrosecodine [7] [8]. Dehydrosecodine serves as the immediate precursor for the cyclization reactions that generate the distinct alkaloid scaffolds catharanthine and tabersonine. The instability of this intermediate necessitates tight coupling between dihydroprecondylocarpine acetate synthase and the downstream cyclases to ensure efficient product formation [3].
Importantly, dihydroprecondylocarpine acetate synthase exhibits substrate promiscuity and can catalyze additional reductions when excess nicotinamide adenine dinucleotide phosphate is available [7]. Under these conditions, the enzyme can perform a second reduction of dehydrosecodine to form secodine, which spontaneously cyclizes to vincadifformine [7]. This additional catalytic activity demonstrates the versatility of the enzyme and its potential role in generating structural diversity within the monoterpene indole alkaloid family.
The heterologous production of vinblastine and its precursors presents numerous metabolic engineering challenges that arise from the inherent complexity of the biosynthetic pathway, the specialized nature of the enzymes involved, and the demanding requirements for cofactor availability and enzyme coordination [9] [10]. These challenges have been the focus of extensive research efforts aimed at developing sustainable production platforms for these valuable anticancer compounds.
One of the primary challenges in heterologous production involves the expression of functional enzymes, particularly precondylocarpine acetate synthase, which has proven recalcitrant to expression in standard bacterial hosts such as Escherichia coli [3]. This flavin-dependent enzyme requires proper folding and cofactor incorporation, which appears to be compromised in prokaryotic expression systems. Successful expression has been achieved in eukaryotic hosts including Nicotiana benthamiana, Pichia pastoris, and Spodoptera frugiperda insect cells, but these systems present their own challenges in terms of scalability and cost [3] [4].
The coordination of enzyme expression levels represents another significant challenge, as the pathway involves multiple enzymes that must be present in appropriate stoichiometric ratios to prevent bottleneck formation [4]. Studies using Nicotiana benthamiana as a heterologous host have demonstrated that certain enzymes, including strictosidine glucosidase, geissoschizine synthase, and Redox2, require strong promoter expression for optimal pathway flux [4]. Conversely, other enzymes such as geissoschizine oxidase, Redox1, and stemmadenine acetyltransferase can function effectively under weaker promoter control [4].
The instability of pathway intermediates poses substantial challenges for metabolic engineering efforts. Strictosidine aglycone exhibits high reactivity and can form cross-links with cellular components, leading to cytotoxicity and reduced pathway efficiency [4]. The solution to this challenge requires strong expression of geissoschizine synthase to rapidly convert the toxic intermediate to the more stable geissoschizine [4]. Similarly, the instability of the Redox1 product necessitates tight coupling with Redox2 to prevent intermediate degradation [1].
Cofactor availability represents a critical bottleneck in heterologous production systems. The pathway requires significant amounts of nicotinamide adenine dinucleotide phosphate for multiple reduction reactions, as well as acetyl coenzyme A for the acetylation step [4]. Engineering hosts to provide adequate cofactor supplies often requires modification of central metabolism and may compete with other essential cellular processes. Strategies to address this challenge include the co-expression of nicotinamide adenine dinucleotide phosphate-generating enzymes and the overexpression of acetyl coenzyme A biosynthetic genes [11].
Host-specific challenges arise from the interaction between heterologous pathway enzymes and endogenous host metabolism. In Nicotiana benthamiana, endogenous berberine bridge enzyme-like enzymes can catalyze the oxidation of stemmadenine acetate, leading to the accumulation of precondylocarpine acetate even in the absence of exogenously expressed precondylocarpine acetate synthase [4]. While this activity can be beneficial for pathway flux, it also complicates the analysis of individual enzyme contributions and may lead to unbalanced product formation.
Challenge Category | Specific Issues | Impact on Yield | Engineering Solutions |
---|---|---|---|
Enzyme Expression | PAS solubility in bacteria | Complete activity loss | Eukaryotic expression systems |
Pathway Balance | Enzyme stoichiometry | Bottleneck formation | Promoter strength optimization |
Intermediate Stability | Aglycone reactivity | Toxicity and cross-linking | Strong downstream enzyme expression |
Cofactor Supply | NADPH availability | Limited reduction capacity | Cofactor regeneration systems |
Host Interference | Endogenous enzyme activity | Product modification | Host genome editing |
The development of microbial production systems has achieved notable success, with engineered yeast strains capable of producing catharanthine and vindoline at titers of hundreds of micrograms per liter [12] [13]. However, these achievements required extensive optimization involving 56 genetic modifications, including the expression of 34 heterologous genes and modifications to 10 yeast genes [13]. The complexity of these engineering efforts underscores the challenges inherent in reconstituting such elaborate biosynthetic pathways in heterologous hosts.
Recent advances in metabolic engineering have focused on modular approaches that allow for systematic optimization of pathway segments [4]. The use of transcriptional unit assemblies enables the coordinated expression of multiple genes while maintaining the flexibility to adjust individual enzyme levels. These modular systems have successfully achieved the production of precondylocarpine acetate at levels of approximately 2.7 milligrams per gram of frozen tissue in Nicotiana benthamiana [4].
The challenges associated with cellular compartmentalization represent an additional layer of complexity in metabolic engineering efforts. The native vinblastine biosynthetic pathway involves multiple subcellular compartments, and the proper localization of enzymes may be crucial for optimal pathway function [3]. Engineering efforts must therefore consider not only the expression levels of individual enzymes but also their subcellular targeting to ensure efficient substrate channeling and product formation.
Starling D: Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate. J Cell Sci. 1976 Jan;20(1):79-89. [PMID:942954],Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology,Dubach et al. Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, doi: 10.1038/nchembio.2248, published online 5 December 2016
"Vinblastine Sulfate". The American Society of Health-System Pharmacists. Archived from the original on 2015-01-02. Retrieved Jan 2, 2015.
Ravina E (2011). The evolution of drug discovery : from traditional medicines to modern drugs (1. Aufl. ed.). Weinheim: Wiley-VCH. p. 157. ISBN 9783527326693. Archived from the original on 2017-08-01.
Liljefors T, Krogsgaard-Larsen P, Madsen U (2002). Textbook of Drug Design and Discovery (Third ed.). CRC Press. p. 550. ISBN 9780415282888. Archived from the original on 2016-12-20.
World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.
World Health Organization (2021). World Health Organization model list of essential medicines: 22nd list (2021). Geneva: World Health Organization. hdl:10665/345533. WHO/MHP/HPS/EML/2021.02.
"Vinblastine sulfate- vinblastine sulfate injection". DailyMed. 31 December 2019. Retrieved 15 April 2020.
"Vinblastine". Chemocare. Retrieved 12 November 2021.
van Der Heijden R, Jacobs DI, Snoeijer W, Hallard D, Verpoorte R (March 2004). "The Catharanthus alkaloids: pharmacognosy and biotechnology". Current Medicinal Chemistry. 11 (5): 607–628. doi:10.2174/0929867043455846. PMID 15032608.
Cooper R, Deakin JJ (2016). "Africa's gift to the world". Botanical Miracles: Chemistry of Plants That Changed the World. CRC Press. pp. 46–51. ISBN 9781498704304. Archived from the original on 2017-08-01.
Keglevich P, Hazai L, Kalaus G, Szántay C (May 2012). "Modifications on the basic skeletons of vinblastine and vincristine". Molecules. 17 (5): 5893–5914. doi:10.3390/molecules17055893. PMC 6268133. PMID 22609781.
Sears JE, Boger DL (March 2015). "Total synthesis of vinblastine, related natural products, and key analogues and development of inspired methodology suitable for the systematic study of their structure-function properties". Accounts of Chemical Research. 48 (3): 653–662. doi:10.1021/ar500400w. PMC 4363169. PMID 25586069.
Altmann KH (2009). "Preclinical Pharmacology and Structure-Activity Studies of Epothilones". In Mulzer JH (ed.). The Epothilones: An Outstanding Family of Anti-Tumor Agents: From Soil to the Clinic. Springer Science & Business Media. pp. 157–220. ISBN 9783211782071. Archived from the original on 2017-09-11.
Starling D (January 1976). "Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate" (PDF). Journal of Cell Science. 20 (1): 79–89. doi:10.1242/jcs.20.1.79. PMID 942954. Archived (PDF) from the original on 2014-01-13.
Gobbi PG, Broglia C, Merli F, Dell'Olio M, Stelitano C, Iannitto E, et al. (December 2003). "Vinblastine, bleomycin, and methotrexate chemotherapy plus irradiation for patients with early-stage, favorable Hodgkin lymphoma: the experience of the Gruppo Italiano Studio Linfomi". Cancer. 98 (11): 2393–2401. doi:10.1002/cncr.11807. hdl:11380/4847. PMID 14635074. S2CID 21376280.
Jordan MA, Wilson L (April 2004). "Microtubules as a target for anticancer drugs". Nature Reviews. Cancer. 4 (4): 253–265. doi:10.1038/nrc1317. PMID 15057285. S2CID 10228718.
Yang H, Ganguly A, Cabral F (October 2010). "Inhibition of cell migration and cell division correlates with distinct effects of microtubule inhibiting drugs". The Journal of Biological Chemistry. 285 (42): 32242–32250. doi:10.1074/jbc.M110.160820. PMC 2952225. PMID 20696757.
Salerni BL, Bates DJ, Albershardt TC, Lowrey CH, Eastman A (April 2010). "Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed". Molecular Cancer